REACTION_CXSMILES
|
[NH:1]1[CH:9]=[C:7]([NH2:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Br)=[CH:13][CH:12]=1.[H-].[Na+].C(OCC)(=O)C>CS(C)=O>[Cl:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][N:4]2[C:5](=[O:6])[C:7]([CH3:9])=[N:8][NH:1][C:2]2=[O:3])=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(N)=C1
|
Name
|
|
Quantity
|
485 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted thrice with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by flash chromatography with silica gel
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2C(NN=C(C2=O)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |